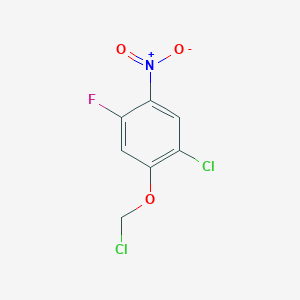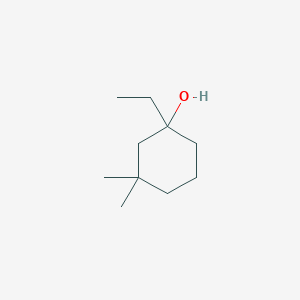
1-Ethyl-3,3-dimethylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclohexanol derivative characterized by the presence of an ethyl group and two methyl groups attached to the cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,3-dimethylcyclohexan-1-ol can be achieved through several methods. One common approach involves the alkylation of 3,3-dimethylcyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process typically employs a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.
化学反応の分析
Types of Reactions
1-Ethyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 1-Ethyl-3,3-dimethylcyclohexanone, using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Reduction of the compound can yield the corresponding cyclohexane derivative, 1-Ethyl-3,3-dimethylcyclohexane, using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents such as thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: 1-Ethyl-3,3-dimethylcyclohexanone.
Reduction: 1-Ethyl-3,3-dimethylcyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
科学的研究の応用
1-Ethyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving the modification of biological molecules or as a model compound in biochemical research.
Industry: Utilized in the production of specialty chemicals and as a solvent or additive in various industrial processes.
作用機序
The mechanism by which 1-Ethyl-3,3-dimethylcyclohexan-1-ol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in substitution or elimination reactions. In biological systems, the compound may interact with enzymes or other proteins, potentially affecting their activity or stability.
類似化合物との比較
1-Ethyl-3,3-dimethylcyclohexan-1-ol can be compared to other cyclohexanol derivatives such as:
3,3-Dimethylcyclohexanol: Lacks the ethyl group, resulting in different chemical and physical properties.
1-Ethylcyclohexanol: Lacks the additional methyl groups, leading to variations in reactivity and stability.
1-Methyl-3,3-dimethylcyclohexanol: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical behavior.
特性
分子式 |
C10H20O |
|---|---|
分子量 |
156.26 g/mol |
IUPAC名 |
1-ethyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-4-10(11)7-5-6-9(2,3)8-10/h11H,4-8H2,1-3H3 |
InChIキー |
BZUIKGZFZCLTRN-UHFFFAOYSA-N |
正規SMILES |
CCC1(CCCC(C1)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{7-Azabicyclo[2.2.1]heptan-7-yl}-2,2-difluoropropan-1-amine](/img/structure/B13180485.png)

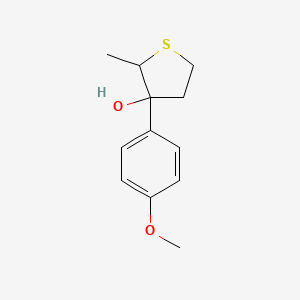
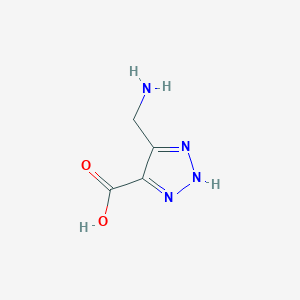
![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
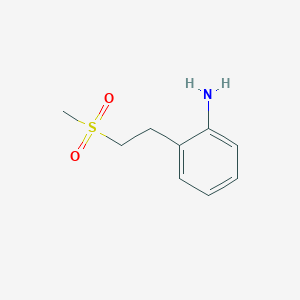
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
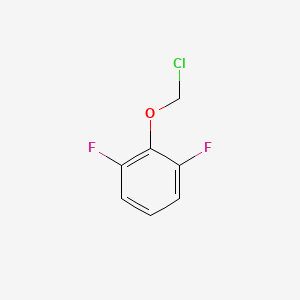
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)benzonitrile](/img/structure/B13180563.png)
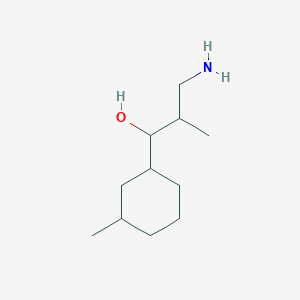
![3-Methoxy-N-[2-(pyrrolidin-3-YL)ethyl]propanamide](/img/structure/B13180576.png)
